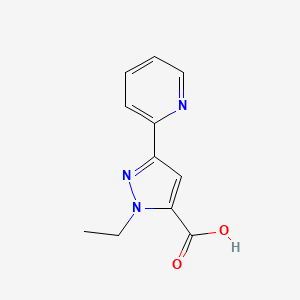

1-エチル-3-(ピリジン-2-イル)-1H-ピラゾール-5-カルボン酸

説明

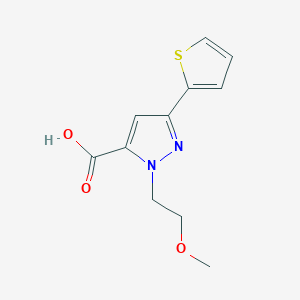

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス研究

インドール誘導体は、興味のある化合物と構造的類似性を共有しており、抗ウイルス研究で大きな期待を集めています。 インドール核を持つ化合物は、インフルエンザAウイルスやコクサッキーB4ウイルスなど、さまざまなウイルスに対して阻害活性を示すことが報告されています 。 さらに、「1-エチル-3-(ピリジン-2-イル)-1H-ピラゾール-5-カルボン酸」に存在するピラゾール部分は、複数の受容体に高い親和性で結合する能力を考慮すると、特に抗ウイルス剤としての可能性を探ることができます。

抗HIV活性

ピラゾール誘導体と構造的に関連するヘテロ環含有オキシンドールは、抗HIV活性について評価されてきました 。「1-エチル-3-(ピリジン-2-イル)-1H-ピラゾール-5-カルボン酸」は、構造的な柔軟性と複数の官能基の存在により、HIVに対する強力な阻害活性を示す新規化合物の足場として機能する可能性があります。

抗炎症用途

インドール誘導体は、抗炎症作用で知られています。「1-エチル-3-(ピリジン-2-イル)-1H-ピラゾール-5-カルボン酸」のピラゾールコアは、抗炎症作用を持つ可能性のある新しい分子の合成に使用できます。 この用途は、特に慢性炎症性疾患の治療薬開発において関連しています .

抗がん治療薬

インドール骨格は、抗がん作用を持つ多くの合成医薬品分子に共通の特徴です 。 分析しているピラゾール誘導体は、薬理学的プロファイルを強化するために修飾することができ、抗がん活性をスクリーニングできます。さまざまな生物学的標的に相互作用する能力は、がん研究において貴重な候補となっています。

抗菌剤と抗結核剤

研究によると、ピラジン誘導体は、結核菌に対して顕著な抗結核活性を示します 。「1-エチル-3-(ピリジン-2-イル)-1H-ピラゾール-5-カルボン酸」のピリジニル基は、新規抗菌剤の設計に利用することができ、結核やその他の細菌感染症の治療のための新たな道を開く可能性があります。

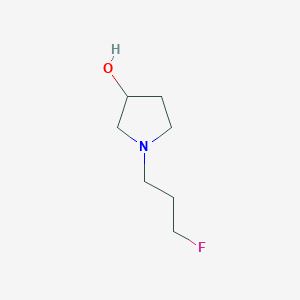

神経薬理学剤

医薬品化学で頻繁に使用されるピロリジン環は、ヒト疾患の治療における役割で知られています 。「1-エチル-3-(ピリジン-2-イル)-1H-ピラゾール-5-カルボン酸」にはピロリジン環は含まれていませんが、ピラゾールコアは、神経標的に対する選択性を有する可能性のある新しい神経薬理学剤の発見につながる可能性のある、そのような構造を含むように修飾することができます。

作用機序

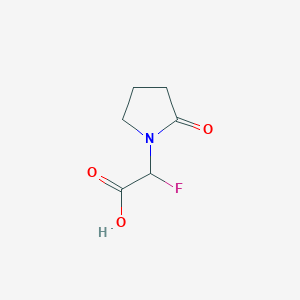

Pyrazoles

are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring, a type of nitrogen heterocycle, is one of the structures that can be found in pyrazoles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

特性

IUPAC Name |

2-ethyl-5-pyridin-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-14-10(11(15)16)7-9(13-14)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJWLFFTXUSCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Fluoropropyl)piperidin-4-yl]-methanol](/img/structure/B1471686.png)

![3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline](/img/structure/B1471690.png)

![1-[(Ethylamino)methyl]cyclobutan-1-amine](/img/structure/B1471691.png)

![[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1471693.png)

![3-[4-(4-Bromophenyl)-piperazin-1-yl]-propionic acid](/img/structure/B1471701.png)